molecular formula C27H24N4O5S B11088250 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11088250
M. Wt: 516.6 g/mol
InChI Key: IDGBAVGWJSRDPC-UHFFFAOYSA-N
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Description

2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE is a complex organic compound that features a quinoline and imidazoisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE include other quinoline and imidazoisoquinoline derivatives. These compounds often share similar structural features and may exhibit comparable chemical and biological properties.

Properties

Molecular Formula

C27H24N4O5S

Molecular Weight

516.6 g/mol

IUPAC Name

2-(8-methoxyquinolin-5-yl)sulfonyl-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C27H24N4O5S/c1-36-24-11-12-25(22-10-5-14-28-26(22)24)37(34,35)30-17-23-21-9-3-2-6-18(21)13-15-29(23)27(30)19-7-4-8-20(16-19)31(32)33/h2-12,14,16,23,27H,13,15,17H2,1H3

InChI Key

IDGBAVGWJSRDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CC4C5=CC=CC=C5CCN4C3C6=CC(=CC=C6)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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